2-amino-3-(4-iodophenyl)propan-1-ol hydrochloride
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Overview
Description
2-amino-3-(4-iodophenyl)propan-1-ol hydrochloride is a chemical compound with the molecular formula C9H13ClINO It is a derivative of phenylpropanolamine and contains an iodine atom attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3-(4-iodophenyl)propan-1-ol hydrochloride typically involves the iodination of phenylpropanolamine. One common method is the electrophilic aromatic substitution reaction, where phenylpropanolamine is treated with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions. The reaction proceeds as follows:
- Dissolve phenylpropanolamine in an acidic medium (e.g., hydrochloric acid).
- Add iodine and an oxidizing agent to the solution.
- Stir the reaction mixture at a controlled temperature until the reaction is complete.
- Isolate the product by filtration or extraction, followed by purification using recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
2-amino-3-(4-iodophenyl)propan-1-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The iodine atom can be reduced to form deiodinated products.
Substitution: The iodine atom can be substituted with other functional groups, such as hydroxyl, amino, or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium hydroxide, ammonia, or alkyl halides are employed under basic or neutral conditions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Deiodinated phenylpropanolamine.
Substitution: Various substituted phenylpropanolamine derivatives.
Scientific Research Applications
2-amino-3-(4-iodophenyl)propan-1-ol hydrochloride has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as its use in developing new drugs for treating neurological disorders.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-amino-3-(4-iodophenyl)propan-1-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The presence of the iodine atom enhances its binding affinity and selectivity towards certain targets, making it a valuable tool in drug discovery and development.
Comparison with Similar Compounds
Similar Compounds
Phenylpropanolamine: A structurally similar compound without the iodine atom.
2-amino-3-(4-bromophenyl)propan-1-ol hydrochloride: Contains a bromine atom instead of iodine.
2-amino-3-(4-chlorophenyl)propan-1-ol hydrochloride: Contains a chlorine atom instead of iodine.
Uniqueness
2-amino-3-(4-iodophenyl)propan-1-ol hydrochloride is unique due to the presence of the iodine atom, which imparts distinct chemical and biological properties. The iodine atom increases the compound’s molecular weight, enhances its lipophilicity, and improves its binding affinity to specific molecular targets. These characteristics make it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
1379994-17-8 |
---|---|
Molecular Formula |
C9H13ClINO |
Molecular Weight |
313.6 |
Purity |
95 |
Origin of Product |
United States |
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